Ethyl 3-amino-3,4-dimethylpentanoate

Description

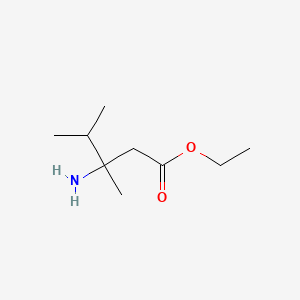

Ethyl 3-amino-3,4-dimethylpentanoate is an ester derivative featuring an amino group at the 3-position and two methyl groups at the 3- and 4-positions of the pentanoate backbone.

Structure

2D Structure

Properties

IUPAC Name |

ethyl 3-amino-3,4-dimethylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-5-12-8(11)6-9(4,10)7(2)3/h7H,5-6,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWFQHYGHRSJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 3-amino-3,4-dimethylpentanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative featuring a branched alkyl chain, which contributes to its unique reactivity and biological properties. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 171.24 g/mol

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the ethyl group may influence binding affinity through steric effects. This dual functionality allows the compound to modulate enzyme activity effectively.

Key Mechanisms:

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, thereby influencing signaling pathways related to mood and cognition.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence suggesting that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic benefits in neurodegenerative diseases.

- Anti-inflammatory Properties : this compound has shown potential in reducing inflammation in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 3-amino-3,4-dimethylpentanoate | Similar backbone but different alkyl group | Higher enzyme inhibition potency |

| Methyl 3-amino-3,4-dimethylhexanoate | Longer carbon chain | Enhanced neuroprotective effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-amino-3,4-dimethylpentanoate vs. Ethyl Pivaloylacetate (CAS 17094-34-7)

Key Differences :

- Functional Groups: Ethyl pivaloylacetate replaces the amino group with a ketone (3-oxo) and retains a dimethyl group at the 4-position.

- Reactivity: The ketone in ethyl pivaloylacetate enhances electrophilicity, making it suitable for Knoevenagel condensations, whereas the amino group in this compound may enable nucleophilic reactions or coordination chemistry.

Table 1: Structural and Functional Comparison

This compound vs. Methyl 3-Hydroxy-4,4-dimethylpentanoate (CAS 150943-32-1)

Key Differences :

- Functional Groups: The hydroxyl group in the methyl ester derivative replaces the amino group, altering polarity and hydrogen-bonding capacity.

- Physical Properties: The hydroxyl group increases solubility in polar solvents compared to the amino-ester, which may exhibit higher basicity.

- Synthetic Utility: Methyl 3-hydroxy-4,4-dimethylpentanoate is utilized in chiral synthesis (e.g., asymmetric catalysis), whereas the amino variant’s applications remain speculative without robust literature support .

Table 2: Solubility and Reactivity Trends

| Compound | Solubility (Polar Solvents) | Reactivity Profile |

|---|---|---|

| This compound | Moderate (amine-enhanced) | Nucleophilic substitution, ester hydrolysis |

| Methyl 3-hydroxy-4,4-dimethylpentanoate | High (hydroxyl-enhanced) | Oxidation, esterification |

Comparison with Isoamyl Acetate (CAS 123-92-2)

While isoamyl acetate shares the ester backbone, it lacks functionalization beyond simple alkyl groups.

Research Findings and Limitations

- Synthesis Challenges: No direct synthesis protocols for this compound were identified in the provided evidence. However, analogous β-amino esters are typically synthesized via Michael addition or reductive amination, which may apply here.

- Gaps in Data : Physical properties (e.g., melting point, boiling point) and spectroscopic data (NMR, IR) are absent in the available evidence, limiting quantitative comparisons.

Preparation Methods

Esterification of Precursors

The foundational step in synthesizing Ethyl 3-amino-3,4-dimethylpentanoate is the esterification of a suitable carboxylic acid precursor. Typically, this involves reacting 3-amino-3,4-dimethylpentanoic acid with ethanol under acidic conditions:

R-COOH + EtOH → R-COOEt + H2O

This esterification can be catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions to maximize yield and purity. The process ensures the formation of the ethyl ester with minimal side reactions.

Amination via Nucleophilic Substitution

The amino group at the 3-position can be introduced through nucleophilic substitution reactions. A common approach involves starting with a halogenated intermediate, such as 3-chloro-3,4-dimethylpentanoate, which reacts with ammonia or primary amines:

R-CHCl-CH2-COOEt + NH3 → R-CH(NH2)-CH2-COOEt + HCl

This substitution is typically performed in polar solvents like ethanol or methanol, with conditions optimized to favor substitution over elimination or other side reactions.

Direct Amination of the Ester

Alternatively, direct amination of the ester can be achieved using reagents such as ammonia in the presence of catalysts or under high-pressure conditions. This method often involves the use of ammonia or amines with elevated temperatures to facilitate nucleophilic attack on the ester carbonyl, leading to amino ester formation.

Multi-step Synthesis via Intermediate Formation

A more complex but controlled approach involves synthesizing a suitable intermediate, such as a protected amino acid derivative, followed by esterification and subsequent deprotection:

- Step 1: Synthesis of the amino acid derivative via Strecker synthesis or reductive amination.

- Step 2: Esterification of the amino acid to form the ester.

- Step 3: Selective deprotection and functional group transformations to yield the target compound.

Research-Driven Methods and Optimization

Recent research indicates that the synthesis can be optimized by employing catalytic systems and specific reaction conditions. For instance:

- Catalytic hydrogenation of nitrile precursors to amino esters.

- Use of protecting groups such as Boc or TBS to safeguard amino groups during multi-step synthesis, followed by deprotection under mild conditions.

- Solvent effects and temperature control are critical for regioselectivity and yield optimization, as evidenced by studies on similar amino esters.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of acid | Carboxylic acid, ethanol, strong acid catalyst | Reflux, 60-80°C | Simple, high yield | Requires pure acid precursor |

| Nucleophilic substitution | Halogenated precursor, ammonia or amines | Polar solvents, room temp to reflux | Specific amino placement | Possible side reactions |

| Direct amination | Ester, ammonia/primary amines | Elevated temperature, pressure | One-pot synthesis | Less control over regioselectivity |

| Multi-step synthesis | Amino acid derivatives, protecting groups | Controlled, multi-step process | High purity, regioselectivity | Longer process, more steps |

| Catalytic hydrogenation | Nitriles, hydrogen, catalysts (Pd, Pt) | Mild conditions, pressure | Efficient, scalable | Requires specialized equipment |

Research Findings and Optimization Strategies

Recent studies emphasize the importance of reaction conditions on yield and selectivity. For example, the use of protecting groups such as Boc for amino groups prevents unwanted side reactions during esterification and subsequent steps. Catalytic hydrogenation of nitrile intermediates has been shown to be effective for amino ester synthesis, offering high selectivity and yield.

Furthermore, solvent choice significantly affects regio- and stereoselectivity. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred for nucleophilic substitutions, while refluxing ethanol is suitable for esterification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.